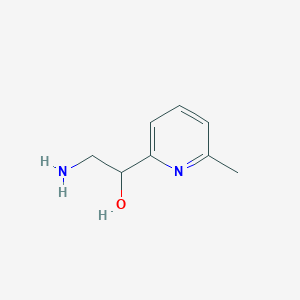

2-Amino-1-(6-methylpyridin-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4,8,11H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHNIANSOKBRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 6 Methylpyridin 2 Yl Ethanol

Stereoselective Synthesis Approaches to Chiral Aminoalcohols

The synthesis of specific stereoisomers of aminoalcohols like 2-Amino-1-(6-methylpyridin-2-yl)ethanol is a primary focus of modern organic chemistry. Chiral aminoalcohols are valuable as synthons for complex molecules and as ligands in asymmetric catalysis. nih.govnih.gov The key challenge lies in controlling the three-dimensional arrangement of atoms around the newly formed stereocenter.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. A prominent strategy for synthesizing this compound involves the asymmetric reduction of the corresponding ketone, 2-acetyl-6-methylpyridine (B1266835). sigmaaldrich.comchemscene.comsigmaaldrich.com Asymmetric transfer hydrogenation has proven to be an effective method for this transformation.

This reaction typically employs a metal catalyst, such as Ruthenium, complexed with a chiral ligand. For instance, catalyst systems comprising a Ruthenium(II) complex with a chiral diamine ligand, like (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are used to reduce prochiral ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivities. sigmaaldrich.com The reaction transfers hydrogen from a hydrogen donor, such as formic acid or isopropanol, to the ketone. The chiral ligand environment of the catalyst dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst System | Ketone Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Chiral Secondary Alcohols | Up to 99% | sigmaaldrich.com |

This table illustrates the effectiveness of Ruthenium-based catalyst systems in the asymmetric transfer hydrogenation of various ketones, a key strategy for producing chiral alcohols.

A recent innovative approach involves a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method uses a radical polar crossover strategy to create β-amino alcohol compounds with adjacent chiral centers, offering a modular pathway to these valuable structures. westlake.edu.cn

Chiral Auxiliary and Ligand-Controlled Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Oxazolidinones, often derived from readily available amino acids, are among the most versatile and widely used chiral auxiliaries. sigmaaldrich.com

In the context of synthesizing compounds like this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral pyridyl-containing starting material could be modified with a chiral auxiliary to direct the stereoselective addition of a nucleophile or the reduction of a ketone. The diastereoselectivity of the reaction is controlled by the steric and electronic properties of the auxiliary, which biases the approach of the reagent to one face of the molecule. researchgate.netnih.gov While general methods are well-established, specific applications to this target compound rely on adapting these principles. For instance, chiral hydrazones have been used effectively in reactions with organolithium reagents to produce chiral hydrazines with very high diastereoselectivity, which can then be converted to the desired chiral amino alcohols. nih.gov

Enantiomeric Resolution Techniques

Enantiomeric resolution is a classical yet highly effective method for separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers. mdpi.com This is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient.

A highly effective method for resolving racemic 1-(2-pyridyl)ethanols is through lipase-catalyzed enantioselective acetylation. researchgate.net In this biocatalytic approach, an enzyme, such as Candida antarctica lipase (B570770) (CAL), selectively catalyzes the acylation of one enantiomer in the racemic mixture, while leaving the other unreacted. researchgate.net Using an acyl donor like vinyl acetate (B1210297), the reaction produces an acetate ester of one enantiomer (e.g., the (R)-acetate) and the unreacted alcohol of the other enantiomer (e.g., the (S)-alcohol). researchgate.net These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques. This method is known for its high enantioselectivity, mild reaction conditions, and applicability to a wide range of substrates, including those with pyridine (B92270) rings. researchgate.net

Table 2: Lipase-Catalyzed Resolution of 1-(2-Pyridyl)ethanols

| Enzyme | Racemic Substrate | Acyl Donor | Products | Enantiomeric Purity | Reference |

|---|

This table summarizes the key components and outcomes of the enzymatic resolution process for pyridyl ethanols.

Modern Reaction Engineering for Scalable Production

Transitioning a synthetic route from a laboratory scale to industrial production requires robust and efficient reaction engineering. For the synthesis of this compound, modern approaches focus on optimizing reaction conditions to maximize throughput, yield, and safety while minimizing waste and cost.

Continuous Flow Microreactor Systems for Reaction Optimization

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing. acs.org These systems provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. acs.orgmdpi.com

For the synthesis of aminoalcohols, continuous flow systems can be employed for reactions such as the ring-opening of epoxides with amines or the hydrogenation of ketones. mdpi.comrsc.org Immobilized catalysts or enzymes can be used in packed-bed reactors, allowing for easy separation of the product and reuse of the catalyst, which contributes to a more sustainable and cost-effective process. nih.govmdpi.comrsc.org For example, the synthesis of β-amino alcohols has been demonstrated in a continuous-flow reactor using an immobilized lipase under mild conditions (35 °C) with a short residence time (20 minutes). mdpi.com Research on the flow synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol has shown that microreactor technology can lead to safer and more efficient production compared to batch processes. researchgate.net The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for process development. nih.govnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, highly efficient | mdpi.com |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes | acs.orgresearchgate.net |

| Control | Less precise control over parameters | Precise control of temperature, pressure, time | nih.gov |

| Scalability | Difficult, requires re-optimization | Easier, "numbering-up" or "scaling-out" | nih.gov |

| Optimization | Time-consuming, one experiment at a time | Rapid, automated optimization is possible | nih.gov |

This table highlights the key advantages of continuous flow systems over traditional batch reactors for chemical synthesis.

Batch Process Enhancements for Yield and Selectivity

While flow chemistry is gaining prominence, batch reactors remain the workhorse of the chemical industry. Significant enhancements in batch processes can be achieved through careful optimization of reaction parameters. For the synthesis of pyridyl aminoalcohols, studies have investigated the effect of temperature and reaction time on product yield. researchgate.net For instance, in the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, increasing the temperature from 120 °C to 140 °C in a solvent-free batch process was shown to significantly impact the reaction rate and final yield. researchgate.net

Process optimization often involves a Design of Experiments (DoE) approach to systematically study the influence of multiple variables, such as catalyst loading, reactant concentration, solvent, and temperature, on the yield and selectivity of the desired product. mdpi.com Furthermore, insights gained from small-scale batch experiments are often crucial for identifying optimal conditions and potential impurity-forming pathways before transitioning to a more efficient continuous flow process. acs.org This foundational understanding gained in batch mode can dramatically accelerate the development of a robust, scalable manufacturing process. acs.org

Mechanistic Investigations of Formation Pathways

The formation of this compound can be achieved through several distinct mechanistic routes. These pathways are primarily centered on constructing the molecule by either forming the carbon-carbon bond adjacent to the ring, attaching the aminoethanol sidechain via substitution, or reducing a pre-existing carbonyl or imine function.

Nucleophilic Substitution Reactions on Pyridine Ring Systems

The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions. youtube.com This reactivity is a cornerstone for synthesizing 2-substituted pyridines. The synthesis of this compound can be approached by the nucleophilic substitution of a suitable leaving group on a 6-methylpyridine derivative.

A plausible synthetic route involves the reaction of a 2-halo-6-methylpyridine, such as 2-chloro-6-methylpyridine, with an appropriate nucleophile like ethanolamine (B43304) in the presence of a base. vulcanchem.com The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the C2 position, forming a negatively charged intermediate known as a Meisenheimer-type adduct. The aromaticity is subsequently restored by the expulsion of the halide ion. The electron-withdrawing nature of the ring nitrogen atom stabilizes this intermediate, facilitating the reaction. youtube.com

Another classic method for introducing an amino group at the 2-position of a pyridine ring is the Chichibabin (Tschitschibabin) reaction, which involves reacting a pyridine derivative with sodium amide (NaNH₂). google.com While powerful, this method requires stringent anhydrous conditions and presents challenges in handling reagents like sodium amide. google.com

| Precursor | Reagent | Conditions | Mechanism | Reference |

| 2-Chloro-6-methylpyridine | Ethanolamine, Base (e.g., NaH) | Solvent | Nucleophilic Aromatic Substitution | vulcanchem.com |

| 6-Methylpyridine | Sodium Amide (NaNH₂) | Inert Solvent | Chichibabin Reaction | google.com |

| Nitropyridine Derivative | Sulfonyl-stabilized carbanion | Base (e.g., t-BuOK) | Vicarious Nucleophilic Substitution | acs.org |

Coupling Reactions and Cascade Processes

More advanced and efficient syntheses of substituted pyridines, including aminoalcohol derivatives, utilize metal-catalyzed coupling and cascade reactions. These methods often construct the pyridine ring itself or perform C-C bond formation under milder conditions than traditional methods.

One innovative approach involves the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by ruthenium pincer complexes. rsc.orgrsc.org This process facilitates the formation of both C-N and C-C bonds in a single, efficient step. A plausible mechanism for a related synthesis involves a sequence of dehydrogenation and condensation reactions, potentially proceeding through a dihydropyridine (B1217469) intermediate that is subsequently dehydrogenated by the same catalyst to yield the aromatic pyridine ring. rsc.org

Three-component coupling reactions represent another powerful strategy for the de novo synthesis of highly substituted pyridines with complete regiochemical control. nih.gov Such methods can involve the metallacycle-mediated union of components like allylic alcohols and in situ-generated imines, followed by a ring-closure step. nih.gov While not explicitly demonstrated for the target compound, these methodologies offer a flexible and convergent route to complex pyridine structures.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Dehydrogenative Coupling | Ruthenium Pincer Complex | One-step C-N and C-C bond formation | rsc.orgrsc.org |

| Three-Component Coupling | Ti(Oi-Pr)₄, Grignard Reagent | Convergent assembly, regiochemical control | nih.gov |

| Cobalt-Catalyzed Coupling | Co-Si/CN | Synthesis from amino alcohols and secondary alcohols | researchgate.net |

Reduction Strategies for Precursor Carbonyls or Imines

The most direct and widely utilized method for synthesizing this compound involves the reduction of a suitable precursor ketone or imine. This approach benefits from the availability of the starting material, 2-acetyl-6-methylpyridine.

The reduction can be performed as a reductive amination of 2-acetyl-6-methylpyridine or, more directly, through the asymmetric reduction of the corresponding imine. vulcanchem.com A highly effective modern approach is the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines using an ammonium (B1175870) salt as the nitrogen source and a chiral ruthenium catalyst. acs.org This method provides the chiral primary amine with excellent enantioselectivity and conversion under hydrogen gas pressure. acs.org The mechanism is believed to proceed through the formation of a metal chelate complex where the N=C bond and a heteroatom are coordinated to the metal center, guiding the stereochemical outcome of the hydride transfer. acs.org

Studies have shown that a substituent at the 6-position of the pyridine ring is critical for achieving high conversion and enantioselectivity in these reactions. acs.org Substrates lacking a 6-substituent, such as 2-acetylpyridine, often fail to react under the same conditions, highlighting the crucial electronic and steric influence of the methyl group in the target compound's synthesis. acs.org

| Precursor | Method | Catalyst/Reducing Agent | Enantioselectivity (% ee) | Reference |

| 2-Acetyl-6-methylpyridine | Direct Asymmetric Reductive Amination (DARA) | Ru(OAc)₂{(S)-binap} / NH₄OAc | >99.9% | acs.org |

| 6-Methyl-3-pyridinecarboxaldehyde (isomer precursor) | Reductive Amination | Sodium cyanoborohydride or H₂/Pd-C | Not Specified | |

| General Ketimines | Asymmetric Reduction | Trichlorosilane / Chiral Formamide Catalyst | High | organic-chemistry.org |

Derivatization Strategies and Analogue Synthesis

The this compound scaffold contains two primary reactive sites: the amino group and the hydroxyl group on the ethanolamine moiety. These functional groups allow for a wide range of derivatization reactions to produce a library of analogues for further research.

Functional Group Interconversions on the Aminoalcohol Moiety

The amino and hydroxyl groups can be readily modified using standard functional group interconversion (FGI) chemistry. fiveable.me

N-Alkylation/N-Acylation: The primary amino group is nucleophilic and can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides to form secondary/tertiary amines or amides, respectively. vanderbilt.edu Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can also be installed on the nitrogen. fiveable.me

O-Alkylation/O-Acylation: The hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified using acylating agents, typically in the presence of a base. ub.edu

Conversion of Alcohol to Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.eduub.edu This activated intermediate can then be displaced by various nucleophiles in Sₙ2 reactions to introduce other functionalities.

| Functional Group | Reaction | Reagents | Product Type | Reference |

| Amino (-NH₂) | Acylation | Acyl Chloride, Base | Amide | vanderbilt.edu |

| Amino (-NH₂) | Reductive Amination (with carbonyl) | NaBH₃CN | Secondary/Tertiary Amine | organic-chemistry.org |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid, DCC | Ester | ub.edu |

| Hydroxyl (-OH) | Conversion to Halide | SOCl₂, PBr₃ | Alkyl Halide | vanderbilt.eduub.edu |

| Hydroxyl (-OH) | Conversion to Sulfonate | TsCl, Pyridine | Tosylate Ester | ub.edu |

Spectroscopic and Structural Elucidation of 2 Amino 1 6 Methylpyridin 2 Yl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural elucidation, providing essential information on the chemical environment of each proton and carbon atom in the molecule. Although specific experimental data for 2-Amino-1-(6-methylpyridin-2-yl)ethanol is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts, such as 2-amino-6-methylpyridine. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), methine, amino, and hydroxyl protons, as well as the protons on the pyridine (B92270) ring.

Pyridine Ring Protons: The three aromatic protons on the pyridine ring would appear as a complex set of multiplets, typically in the δ 7.0-8.0 ppm range. Based on data for 2-amino-6-methylpyridine, the proton between the two nitrogen-bearing carbons (H4) would likely be a triplet, while the other two (H3 and H5) would be doublets. chemicalbook.com

Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group is expected to resonate as a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene protons. Its chemical shift would be influenced by the electronegative oxygen atom.

Methylene Protons (-CH₂NH₂): The two protons of the methylene group adjacent to the amino group would likely appear as a multiplet, further complicated by coupling to the methine proton.

Methyl Protons (-CH₃): The methyl group on the pyridine ring would give rise to a characteristic sharp singlet, expected to appear in the upfield region, around δ 2.3-2.5 ppm. rsc.org

Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected.

Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the methyl group (C6) and the carbon attached to the ethanolamine (B43304) side chain (C2) would be significantly deshielded. For comparison, in N-aryl derivatives of 2-amino-6-methylpyridine, the C2 and C6 carbons appear around δ 157 ppm and δ 154 ppm, respectively. rsc.org

Ethanolamine Carbons: The carbon atom bonded to the hydroxyl group (-CHOH) would appear in the δ 60-80 ppm range, while the carbon bonded to the amino group (-CH₂NH₂) would be found further upfield.

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, typically around δ 20-25 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridine H3/H5 | ~6.3 - 7.3 | ~105 - 120 | Doublets |

| Pyridine H4 | ~7.1 - 7.4 | ~138 | Triplet |

| -CHOH | Multiplet | ~60 - 80 | Chiral center |

| -CH₂NH₂ | Multiplet | ~40 - 55 | Adjacent to amino group |

| -CH₃ | ~2.3 - 2.5 (singlet) | ~20 - 25 | Attached to pyridine ring |

| -NH₂ / -OH | Broad, variable | N/A | Solvent dependent |

| Pyridine C2/C6 | N/A | ~155 - 160 | Substituted carbons |

While 1D NMR provides information about the chemical environments of nuclei, 2D NMR experiments establish correlations between them, revealing the connectivity of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between the methine proton (-CHOH) and the adjacent methylene protons (-CH₂NH₂). Additionally, couplings between the vicinal protons on the pyridine ring (H3-H4 and H4-H5) would be clearly visible, confirming their arrangement. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons. wikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. nih.gov For instance, the singlet at ~2.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~24 ppm in the ¹³C spectrum, confirming the assignment of the methyl group. This technique is invaluable for unambiguously assigning the complex signals of the pyridine ring and the ethanolamine side chain. researchgate.net

As this compound is a chiral molecule, containing a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. NMR spectroscopy, in an achiral environment, cannot distinguish between enantiomers. However, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can overcome this limitation. nih.gov

These reagents are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte. researchgate.net Since diastereomers have different physical properties, their NMR spectra are distinct. Lanthanide-based CSRs or organic CSAs like derivatives of BINOL or α-methoxy-α-phenylacetic acid (MPA) are commonly employed for amino alcohols. researchgate.netfrontiersin.org

Upon addition of a chiral agent to a racemic mixture of this compound, the single set of signals observed in the standard NMR spectrum would split into two sets, one for each diastereomeric complex. The separation of these signals (ΔΔδ) allows for the determination of the enantiomeric excess (ee) of the sample. acs.orgresearchgate.net Furthermore, by using a model for the chiral agent-substrate interaction, the absolute configuration of the major enantiomer can often be assigned. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, amine, and substituted pyridine moieties.

O-H and N-H Stretching: A broad, strong band is expected in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibration of the alcohol group. core.ac.uk Overlapping with this, the N-H stretching vibrations of the primary amine group would typically appear as one or two sharper bands in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl, methylene, and methine groups will appear just below 3000 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O and C-N Stretching: The C-O stretching vibration of the alcohol is expected to produce a strong band in the 1050-1250 cm⁻¹ region. The C-N stretching of the amine group would appear in a similar region, from 1150-1350 cm⁻¹. core.ac.uk

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Medium-Strong |

| C-O Stretch | 1050 - 1250 | Strong |

| C-N Stretch | 1150 - 1350 | Medium |

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, give strong signals in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring. The symmetric "ring breathing" mode of the pyridine skeleton typically gives a very strong and sharp band. Aromatic C-C stretching vibrations also produce prominent bands. researchgate.net Vibrations associated with the C-CH₃ bond and the C-C backbone of the ethanolamine side chain would also be observable. core.ac.uk For instance, the symmetric and antisymmetric stretching modes of the methyl group are expected around 2870 and 2980 cm⁻¹, respectively. researchgate.net Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Theoretical and Computational Studies of 2 Amino 1 6 Methylpyridin 2 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to model the behavior of 2-Amino-1-(6-methylpyridin-2-yl)ethanol. These calculations allow for a detailed examination of its molecular geometry, orbital interactions, and charge distribution, which are fundamental to understanding its chemical reactivity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, this process is extended to a conformational analysis to identify the various low-energy conformers and the global minimum energy structure.

The key dihedral angles that dictate the molecular shape are those around the C-C and C-O bonds of the ethanolamine (B43304) side chain. Computational studies would systematically rotate these bonds to map the potential energy surface. The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions. A significant stabilizing factor for this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. This interaction can lead to a pseudo-cyclic conformation being particularly stable. The optimized geometry provides the foundation for all other subsequent electronic structure calculations.

Table 1: Key Structural Parameters Investigated in Geometry Optimization

| Parameter | Description | Expected Significance |

|---|---|---|

| Bond Lengths (e.g., C-O, C-N, C-C) | The equilibrium distance between the nuclei of two bonded atoms. | Provides fundamental data on the molecule's structure and bond strength. |

| Bond Angles (e.g., O-C-C, C-C-N) | The angle formed between three connected atoms. | Determines the local geometry and steric environment around an atom. |

| Dihedral Angles | The angle between two planes defined by four atoms, indicating rotation around a central bond. | Crucial for identifying different conformers and the most stable molecular shape. |

| Intramolecular H-bond distance (O-H···N) | The distance between the hydrogen of the hydroxyl group and the nitrogen of the amino group. | A short distance indicates a strong stabilizing hydrogen bond, favoring specific conformations. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the pyridine (B92270) ring and the lone pairs of the oxygen and nitrogen atoms in the ethanolamine side chain. These are the sites most likely to interact with electrophiles. Conversely, the LUMO is likely distributed over the aromatic pyridine ring, which can accept electron density, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.orgacadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive. acadpubl.eu

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation potential. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance potential. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. acadpubl.eu |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. mpg.de It translates the complex, delocalized molecular orbitals obtained from a quantum calculation into localized orbitals representing core electrons, lone pairs, and bonds. This analysis is valuable for understanding charge distribution, hybridization, and intramolecular delocalization or hyperconjugation effects. wisc.eduresearchgate.net

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | σ* (C-C) | n → σ | High | Indicates delocalization of the oxygen lone pair, stabilizing the molecule. |

| LP (Namino) | σ (C-H) | n → σ | Moderate | Stabilization from the amino group's lone pair delocalization. |

| LP (Npyridine) | π (C=C) | n → π | High | Delocalization of the pyridine nitrogen lone pair into the aromatic ring. |

| σ (C-H) | σ (C-N) | σ → σ* | Low | Represents typical hyperconjugative stabilization from C-H bonds. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.net The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-deficient areas), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would show distinct regions of varying potential. The most negative potential (deep red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (deep blue) would be located on the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups, identifying them as the most likely sites for nucleophilic attack or hydrogen bond donation.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism.

To understand the kinetics of a reaction involving this compound, computational methods are used to locate and characterize the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Its geometry is precisely located, and frequency calculations are performed to confirm its identity (characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate).

Once the TS is identified, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. These calculations can be performed for various potential reactions, such as oxidation of the alcohol, acylation of the amine, or electrophilic substitution on the pyridine ring, to predict which pathway is kinetically favored.

Table 4: Components of Reaction Pathway Calculations

| Component | Description | Computational Goal |

|---|---|---|

| Reactants (R) | The starting materials of the reaction. | Optimize geometry and calculate the total electronic energy (ER). |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Locate the saddle point geometry and calculate its energy (ETS). Confirm with one imaginary frequency. |

| Products (P) | The final materials formed in the reaction. | Optimize geometry and calculate the total electronic energy (EP). |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (ETS - ER). | Calculate the energy difference to predict the reaction rate. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (EP - ER). | Determine if the reaction is exothermic (negative value) or endothermic (positive value). |

Thermodynamic Parameter Determination

Theoretical and computational chemistry provides powerful tools for the determination of thermodynamic parameters of molecules like this compound. These methods, primarily based on quantum mechanics, allow for the calculation of key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

By performing geometry optimization and frequency calculations, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy, and other thermodynamic data. These calculations are crucial for understanding the stability of the molecule and its behavior in chemical reactions. For instance, the calculated enthalpy of formation can provide insights into the energy stored within the molecule, while the Gibbs free energy can predict the spontaneity of processes involving the compound.

Table 1: Illustrative Thermodynamic Parameters (Theoretical)

| Parameter | Representative Value (Hartree/Particle) | Description |

| Zero-point vibrational energy | Value | The lowest possible energy that the molecule may possess. |

| Enthalpy | Value | A measure of the total energy of the thermodynamic system. |

| Gibbs Free Energy | Value | The energy available to do useful work. |

| Entropy | Value | A measure of the randomness or disorder of the system. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Computational Kinetics and Reaction Rate Prediction

Computational kinetics is a field that utilizes theoretical methods to predict the rates of chemical reactions. For a molecule such as this compound, this could involve studying its formation, decomposition, or reactions with other chemical species. Transition state theory is a cornerstone of these predictions, where the rate constant of a reaction is determined by the Gibbs free energy of activation.

The process typically involves locating the transition state structure on the potential energy surface of the reaction. This is a first-order saddle point connecting the reactants and products. Once the transition state is identified and its structure and energy are calculated, the activation energy can be determined. This, along with the vibrational frequencies of the reactants and the transition state, allows for the calculation of the reaction rate constant using the Eyring equation.

Studies on related compounds, such as the reaction of 2-((2-aminoethyl) amino) ethanol (B145695) with CO2, have demonstrated the application of these computational methods to determine reaction kinetics. researchgate.net For example, the zwitterion mechanism and termolecular mechanism have been used to interpret kinetic data, and the corresponding rate constants have been calculated. researchgate.net Such studies provide a framework for predicting the reactivity of the amino and hydroxyl groups in this compound in various reactions. The activation energies for these reactions can be estimated using Arrhenius expressions. researchgate.net

Table 2: Example of Predicted Kinetic Data

| Reaction Type | Computational Method | Predicted Activation Energy (kJ/mol) | Predicted Rate Constant |

| N-acylation | DFT (B3LYP/6-31G(d)) | Value | Value |

| O-alkylation | DFT (B3LYP/6-31G(d)) | Value | Value |

Note: The values in this table are hypothetical and would require specific computational studies on the reactions of this compound.

Spectroscopic Property Prediction from Theoretical Models

Vibrational (IR, Raman) Spectra Simulations

Theoretical simulations of vibrational spectra, specifically Infrared (IR) and Raman spectra, are invaluable for the structural elucidation of molecules. For this compound, these simulations can be performed using quantum chemical calculations, most commonly with DFT methods. The calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.

The simulation process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This results in a set of normal modes of vibration, each with a characteristic frequency. The IR intensities are proportional to the square of the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

Vibrational spectra of related molecules, such as 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine, have been extensively studied using both experimental techniques and DFT calculations. researchgate.net These studies provide a basis for interpreting the spectrum of the title compound. For instance, the characteristic stretching vibrations of the amino group (NH₂), the hydroxyl group (O-H), the pyridine ring, and the methyl group can be predicted. The C-N stretching vibration in similar compounds is often observed in the IR spectrum. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Amino (N-H) | Asymmetric Stretch | ~3500 | Strong/Medium |

| Amino (N-H) | Symmetric Stretch | ~3400 | Strong/Medium |

| Hydroxyl (O-H) | Stretch | ~3300 (broad) | Strong/Weak |

| Pyridine Ring (C=C, C=N) | Stretch | ~1600-1400 | Strong/Strong |

| Methyl (C-H) | Asymmetric Stretch | ~2960 | Medium/Medium |

| Methyl (C-H) | Symmetric Stretch | ~2870 | Medium/Medium |

Note: These are approximate values based on typical ranges for these functional groups and data from related compounds. researchgate.net

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can greatly aid in the interpretation of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. nih.gov

These calculations are typically performed on the optimized geometry of the molecule using DFT. The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and in some cases, the inclusion of solvent effects.

For this compound, ¹H and ¹³C NMR spectra can be predicted. The chemical shifts of the protons and carbons in the pyridine ring, the methyl group, the ethanol side chain, and the amino group can be calculated. These theoretical values can then be compared to experimental data to confirm assignments and provide a deeper understanding of the electronic environment of each nucleus. While specific calculations for the title compound are not available, data for related amino acids and pyridine derivatives provide a basis for what to expect. researchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyridine C2 | Value | - |

| Pyridine C3 | Value | Value |

| Pyridine C4 | Value | Value |

| Pyridine C5 | Value | Value |

| Pyridine C6 | Value | - |

| Methyl C | Value | Value |

| CH(OH) | Value | Value |

| CH₂NH₂ | Value | Value |

| NH₂ | - | Value |

| OH | - | Value |

Note: The values in this table are placeholders and would need to be calculated specifically for this compound.

UV-Vis and Emission Spectra Predictions (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules. researchgate.netmit.edu This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region.

The TD-DFT calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption. By plotting the oscillator strengths against the wavelengths, a theoretical UV-Vis spectrum can be generated. These predictions are valuable for understanding the electronic structure of the molecule and for interpreting experimental spectra.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyridine ring and the amino group. The position of the absorption maxima (λ_max) can be influenced by the solvent, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). scirp.org Studies on related aminopyridine derivatives have shown strong absorption in the UV region. researchgate.net

Table 5: Predicted Electronic Transitions and Absorption Maxima

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Note: The values in this table are illustrative and would be the result of a TD-DFT calculation for this compound.

Coordination Chemistry of 2 Amino 1 6 Methylpyridin 2 Yl Ethanol

The unique structural characteristics of 2-Amino-1-(6-methylpyridin-2-yl)ethanol, featuring a pyridine (B92270) ring, an amino group, and a hydroxyl group, make it a compelling ligand in the field of coordination chemistry. chemimpex.com Its ability to form stable chelate rings with metal ions is central to its function.

Ligand Design and Metal Ion Complexation Strategies

The design of ligands is crucial for targeting specific metal ions and achieving desired coordination geometries. Amino alcohols like this compound are effective chelating agents due to the presence of multiple donor atoms.

This compound typically acts as a bidentate ligand, coordinating with a central metal ion through two of its donor sites to form a stable five- or six-membered ring. The primary coordination sites are the nitrogen atom of the pyridine ring and either the nitrogen atom of the amino group or the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net

Coordination involving the pyridine nitrogen and the amino nitrogen creates a five-membered chelate ring, a common and stable arrangement in coordination chemistry. Alternatively, if the hydroxyl group participates in coordination, either as a neutral donor or after deprotonation to form an alkoxide, a six-membered ring can be formed. The deprotonated hydroxyl group often acts as a bridging ligand between two or more metal centers. researchgate.net The amino and hydroxyl groups can also stabilize complex structures through the formation of intramolecular hydrogen bonds. Studies on similar ligands show that coordination behavior often involves the >C=N- and –OH groups. researchgate.net In many cases, the nitrogen of the pyridine ring is a strong nucleophilic center that readily binds to metal ions. mdpi.com

The presence of a methyl group at the 6-position of the pyridine ring, adjacent to the coordinating nitrogen atom, significantly influences the ligand's coordination properties. This alkyl substituent introduces steric hindrance, which can affect the stereochemistry and stability of the resulting metal complexes. vulcanchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Pd(II))

Complexes of this compound with various transition metals have been investigated. The synthesis typically involves mixing the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of copper(II), cobalt(II), or nickel(II), in a solvent like ethanol (B145695) and refluxing the mixture for several hours. jocpr.comnih.govspuvvn.edu The resulting solid complex can then be isolated by filtration, washed, and dried. jocpr.com For instance, the synthesis of Ni(II) and Co(II) complexes with amino acid-derived ligands has been successfully achieved under similar conditions. nih.govresearchgate.net Palladium(II) complexes, often of interest for catalysis, can also be synthesized, sometimes forming dinuclear structures where the ligand bridges two metal centers. chemrxiv.org

Table 1: Representative Transition Metal Complexes and Their Expected Geometries

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:1 or 1:2 | Distorted Square Pyramidal, Tetrahedral | jocpr.comnih.gov |

| Co(II) | 1:2 | Octahedral, Monoclinic | jocpr.comresearchgate.net |

| Ni(II) | 1:2 | Octahedral | nih.govresearchgate.netmdpi.com |

| Pd(II) | 1:1 or 1:2 | Square Planar | researchgate.net |

Spectroscopic Signatures of Complex Formation

The formation of metal complexes with this compound can be confirmed using various spectroscopic techniques, which provide insight into the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify which donor atoms are involved in coordination. Upon complexation, characteristic vibrational frequencies of the ligand will shift. For example, the stretching frequencies of the N-H (amino) and O-H (hydroxyl) groups are expected to shift to lower wavenumbers upon coordination to a metal ion, indicating a weakening of these bonds. Changes in the vibrations associated with the pyridine ring also confirm the involvement of the pyridine nitrogen in bonding. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the electronic environment of the metal ion. The formation of a complex is typically accompanied by the appearance of new absorption bands or shifts in existing ones. uobaghdad.edu.iq These can be attributed to d-d transitions within the metal ion's orbitals, which are sensitive to the coordination geometry, and to metal-to-ligand charge transfer (MLCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Pd(II) or Zn(II) complexes), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Chemical shifts of protons and carbons near the coordination sites will change upon complexation. asianpubs.org

Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes, helping to establish the stoichiometry of the metal and ligand. researchgate.net

Table 2: Expected Spectroscopic Signatures of Complex Formation

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained |

|---|---|---|

| FT-IR | Shift in ν(N-H), ν(O-H), and pyridine ring vibrations | Identification of coordinating donor atoms (N, O) |

| UV-Vis | Appearance of new d-d transition and/or MLCT bands | Information on coordination geometry and electronic structure |

| NMR (for diamagnetic complexes) | Shift in proton and carbon signals near donor atoms | Confirmation of ligand binding and structural information in solution |

| Mass Spectrometry | Detection of molecular ion peak corresponding to the complex | Confirmation of metal-to-ligand stoichiometry |

X-ray Crystallography of Metal-Ligand Adducts

Studies on complexes with similar pyridine-amino-alcohol ligands have revealed a variety of structures. For example, copper(II) complexes often adopt distorted square pyramidal or tetrahedral geometries. jocpr.comnih.gov Nickel(II) complexes with amino-acid-derived ligands have been found to form both mononuclear octahedral systems and more complex trinuclear structures. nih.gov Cobalt(II) complexes frequently exhibit octahedral geometry within a monoclinic crystal system. jocpr.comspuvvn.edu X-ray analysis of silver(I) complexes with a related 2-amino-3-methylpyridine (B33374) ligand showed both monoclinic and orthorhombic crystal systems with distorted trigonal and polymeric structures. mdpi.com These studies underscore the structural diversity achievable with this class of ligands.

Table 3: Representative Crystallographic Data for Similar Metal Complexes

| Metal Complex Type | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) Complex | Triclinic | Pī | Distorted Square Pyramidal | nih.gov |

| Cu(II) Complex | Orthorhombic | - | Tetrahedral | jocpr.com |

| Co(II) Complex | Monoclinic | - | Octahedral | jocpr.com |

| Ni(II) Complex | - | - | Octahedral | nih.govmdpi.com |

| Ag(I) Complex | Monoclinic | P21/c | Distorted Trigonal | mdpi.com |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion and the ligand field it experiences. For a ligand like this compound, which coordinates through its nitrogen and oxygen atoms, the resulting complexes would exhibit properties based on the geometry of coordination and the electronic configuration of the metal center.

Paramagnetism and Diamagnetism

The magnetic behavior of a metal complex, whether it is paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field), depends on the presence of unpaired electrons in the metal's d-orbitals.

In complexes of this compound, the ligand would create a specific ligand field environment around the metal ion. For transition metals with partially filled d-orbitals, such as iron(II), cobalt(II), or nickel(II), their complexes with this ligand would likely be paramagnetic. The precise magnetic moment would depend on the number of unpaired electrons, which is influenced by the ligand field strength and the coordination geometry. For instance, an octahedral nickel(II) complex (d⁸) is expected to have two unpaired electrons and thus be paramagnetic. In contrast, complexes with metal ions having a d⁰ or d¹⁰ electronic configuration, like zinc(II) or copper(I), would be diamagnetic as they lack unpaired electrons.

While specific magnetic susceptibility data for complexes of this compound are not documented in the available literature, studies on similar amino alcohol-pyridine type ligands show that both paramagnetic and diamagnetic complexes can be formed. For example, some copper(II) complexes with related ligands exhibit antiferromagnetic interactions. rsc.orgnih.gov

Ligand Field Theory and Electronic Transitions

Ligand Field Theory (LFT) is a more advanced model than Crystal Field Theory, incorporating aspects of molecular orbital theory to describe the electronic structure of coordination complexes. LFT considers the covalent nature of metal-ligand bonds and explains the splitting of the metal's d-orbitals. The energy difference between the split d-orbitals is denoted as Δ (the ligand field splitting parameter).

The electronic spectrum (UV-Vis) of a metal complex reveals information about these d-d electronic transitions. The energy of these transitions is related to the magnitude of Δ. For complexes of this compound, the ligand would act as a bidentate N,O-donor. The nitrogen from the pyridine ring and the oxygen from the ethanol group would create a specific ligand field. The electronic spectra of such complexes would be expected to show bands corresponding to d-d transitions, as well as charge-transfer bands. researchgate.netresearchgate.netdergipark.org.tr

Although specific UV-Vis spectral data and ligand field parameters for complexes of this compound are not available, related complexes with ligands containing pyridine and alcohol functionalities have been studied. These studies show that the position and intensity of the absorption bands are sensitive to the metal ion, the coordination geometry, and the specific substituents on the ligand. researchgate.netresearchgate.net

Applications of Metal Complexes in Catalysis

Chiral ligands are of paramount importance in catalysis, particularly for reactions where control of stereochemistry is crucial. The structure of this compound, containing a stereocenter and donor atoms, makes its metal complexes potential candidates for various catalytic applications.

Asymmetric Catalysis

The chiral nature of this compound makes it a promising ligand for asymmetric catalysis. researchgate.netresearchgate.netresearchgate.netnih.gov Chiral amino alcohols are well-known to be effective ligands in a variety of metal-catalyzed asymmetric reactions, such as the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. researchgate.net The pyridine nitrogen and the alcohol oxygen can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the catalyzed reaction.

While there are no specific reports found detailing the use of this compound complexes in asymmetric catalysis, the broader class of chiral amino alcohols derived from pyridine scaffolds has been successfully employed. researchgate.netresearchgate.net For example, chiral amino alcohols derived from (S)-nicotine have been used as ligands in the asymmetric alkylation of aldehydes with high enantioselectivity. researchgate.net It is reasonable to anticipate that complexes of this compound could also be effective catalysts in similar transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol Ligands (Note: This table is illustrative of the types of reactions where this compound could be applied, based on the performance of similar ligands. Specific data for the title compound is not available.)

| Reaction Type | Catalyst/Ligand Type | Product | Enantiomeric Excess (ee) |

| Diethylzinc addition to benzaldehyde | Chiral Pyridine Amino Alcohols | 1-Phenyl-1-propanol | Up to 88% |

| Asymmetric Henry Reaction | Chiral Pyridine Derivatives | (S)-2-nitro-1-phenylethanol | Up to 70% |

| Asymmetric Transfer Hydrogenation | Ruthenium-Amino Alcohol Complexes | Chiral Alcohols | Up to 97% |

Organic Transformation Catalysis

Metal complexes are widely used to catalyze a variety of organic transformations beyond asymmetric synthesis. These can include oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgias.ac.in The specific catalytic activity of a complex is determined by the metal center and the electronic and steric properties of the ligand.

Complexes of this compound could potentially catalyze reactions such as the Henry reaction, which is the addition of a nitroalkane to a carbonyl compound. For instance, copper, cobalt, nickel, and manganese complexes of a related ligand, 5-amino-o-ethylpyridine-2-carboximidate, have shown good catalytic activity in the Henry reaction. ias.ac.in Given the structural similarities, it is plausible that complexes of the title compound would exhibit similar catalytic capabilities.

Green Chemistry Approaches (e.g., Ball Milling)

Green chemistry principles encourage the development of environmentally benign chemical processes. One such approach is mechanochemistry, often carried out using a ball mill, which can reduce or eliminate the need for solvents in chemical reactions. researchgate.net

The synthesis of metal complexes can often be achieved through ball milling, a technique that has been successfully applied to the solvent-free synthesis of various metallosupramolecular complexes and coordination polymers. researchgate.net It is highly probable that metal complexes of this compound could be synthesized using this green methodology. Furthermore, ball milling can also be used for catalytic reactions, and it has been shown to be effective for various organocatalytic and metal-catalyzed transformations. Therefore, the catalytic applications of this compound complexes could potentially be carried out under solvent-free ball milling conditions, further enhancing their green credentials.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more intricate, stereochemically defined compounds. Their importance is paramount in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms can dictate biological activity. 2-Amino-1-(6-methylpyridin-2-yl)ethanol, as a chiral amino alcohol, is a valuable intermediate in the synthesis of complex chiral drugs and natural products.

Precursors for Heterocyclic Systems

The molecular architecture of this compound, specifically the 1,2-amino alcohol moiety, makes it a potent precursor for the synthesis of various heterocyclic systems. The adjacent amino and hydroxyl groups can participate in cyclization reactions to form rings such as oxazolines or piperazines, depending on the reaction partners and conditions. The presence of the pyridine (B92270) ring, itself a fundamental heterocycle, allows this unit to be incorporated into larger, fused, or multi-heterocyclic frameworks. This capability is crucial for generating molecular diversity and accessing novel chemical entities with potential applications in medicinal chemistry and materials science.

Scaffolds for Advanced Chemical Structures

A scaffold in chemical synthesis refers to a core molecular framework upon which more complex structures can be built. This compound provides a robust and stereochemically defined scaffold. The pyridine ring offers a rigid, planar segment, while the chiral amino-ethanol side chain presents a specific three-dimensional orientation. The reactive amino and hydroxyl groups serve as handles for further chemical modification, allowing for the systematic elaboration of the core structure. This controlled, stepwise construction is essential for creating libraries of complex molecules for drug discovery or for building specialized ligands for catalysis. The defined stereochemistry of the building block ensures that the final products are also stereochemically pure, which is critical for their intended function.

Self-Assembly and Supramolecular Chemistry

Self-assembly and supramolecular chemistry are fields focused on the spontaneous organization of molecules into ordered structures through non-covalent interactions. grc.orggrc.org These interactions, though weaker than covalent bonds, collectively dictate the structure and function of the resulting assemblies. The functional groups within this compound are ideally suited to participate in these interactions, driving the formation of complex, higher-order structures.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition and self-assembly. nih.gov this compound possesses multiple sites capable of forming hydrogen bonds, which allows it to create extensive and predictable networks. The amino (–NH₂) and hydroxyl (–OH) groups can act as hydrogen bond donors, while the hydroxyl oxygen and the pyridine ring's nitrogen atom can act as hydrogen bond acceptors. nih.govnih.gov This multiplicity of interaction sites can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures in the solid state. The stability and structure of these networks are influenced by factors such as solvent and the presence of other interacting molecules. mdpi.com

Interactive Table: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Atom | Role |

| Amino (-NH₂) | Nitrogen | Acceptor |

| Amino (-NH₂) | Hydrogen | Donor |

| Hydroxyl (-OH) | Oxygen | Acceptor |

| Hydroxyl (-OH) | Hydrogen | Donor |

| Pyridine Ring | Nitrogen | Acceptor |

Coordination Polymer Formation

Coordination polymers are extended networks of metal ions linked by organic ligands. mdpi.com The structure and properties of these materials can be tuned by selecting appropriate metal ions and ligands. This compound is an excellent candidate for a ligand in coordination polymers. The nitrogen atom of the pyridine ring is a classic coordination site for a wide range of metal ions. mdpi.com Furthermore, the adjacent amino and hydroxyl groups can act together as a bidentate chelating ligand, binding to a single metal center to form a stable five-membered ring. This chelation, combined with the pyridine coordination, allows the molecule to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. Chiral ligands like this are of particular interest for creating chiral coordination polymers, which have potential applications in enantioselective separation and asymmetric catalysis. hhu.de

Development of Advanced Materials

The unique combination of chirality, multiple functional groups, and the ability to participate in directed intermolecular interactions makes this compound a valuable component in the design of advanced materials. The principles of supramolecular chemistry and coordination chemistry can be leveraged to construct materials with tailored properties.

For instance, its ability to form extensive hydrogen-bonded networks could be exploited to create supramolecular gels or liquid crystalline phases. The chirality of the molecule would be translated to the macroscopic level, resulting in chiral materials with unique optical properties. In the realm of coordination polymers, using this molecule as a building block could lead to the formation of chiral Metal-Organic Frameworks (MOFs). Such materials are highly porous and could be designed for applications in enantioselective gas adsorption, separation, or heterogeneous catalysis, where the chiral environment of the pores influences the chemical transformations that occur within them. hhu.de

Incorporation into Polymeric Matrices

The unique molecular architecture of this compound, featuring a primary amine, a secondary alcohol, and a pyridine ring, presents a versatile platform for its integration into various polymeric structures. These functional groups offer multiple pathways for the compound to be either polymerized into the main chain, grafted onto existing polymer backbones, or utilized as a coordinating ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.

The presence of both a nucleophilic amino group and a hydroxyl group allows for participation in a variety of polymerization reactions. For instance, the amino group can react with carboxylic acids, acyl chlorides, or epoxides to form polyamide or polyamine chains, respectively. The hydroxyl group can undergo esterification or etherification reactions, enabling the formation of polyesters or polyethers. This dual functionality allows the compound to act as a monomer or a cross-linking agent, thereby influencing the mechanical and thermal properties of the resulting polymer.

Moreover, the pyridine moiety introduces the potential for creating coordination polymers. The nitrogen atom of the pyridine ring can act as a ligand, coordinating with various metal ions to form one-, two-, or three-dimensional networks. mdpi.commdpi.comnih.govacs.orgnih.gov This approach can lead to materials with tailored porosity, catalytic activity, and magnetic or optical properties. The specific coordination geometry and the choice of the metal ion can be systematically varied to fine-tune the properties of the final polymeric material.

The incorporation of this compound into polymeric matrices can impart specific functionalities to the resulting material. The pyridine unit can enhance the thermal stability of the polymer and provide a site for post-polymerization modification, such as quaternization, to introduce ionic conductivity. The hydroxyl and amino groups can improve the hydrophilicity and adhesion properties of the polymer.

Table 1: Potential Polymerization Reactions and Resulting Polymer Types

| Reactive Group(s) | Co-reactant | Polymerization Type | Resulting Polymer Type |

| Amino Group | Dicarboxylic Acid/Diacyl Chloride | Polycondensation | Polyamide |

| Hydroxyl Group | Dicarboxylic Acid/Diacyl Chloride | Polycondensation | Polyester |

| Amino & Hydroxyl Groups | Diisocyanate | Polyaddition | Polyurethane |

| Pyridine Nitrogen | Metal Ions | Coordination Polymerization | Coordination Polymer/MOF |

Optical and Electronic Material Precursors

The conjugated system of the pyridine ring in this compound makes it a promising candidate as a precursor for the synthesis of novel optical and electronic materials. The π-electron system of the pyridine ring can be extended through polymerization or by coordination to metal centers, leading to materials with interesting photophysical and electronic properties.

Polymers containing pyridine units in their backbone have been investigated for their potential as conductive materials. researcher.lifewikipedia.orgacs.orgresearchgate.netresearchgate.net The nitrogen atom in the pyridine ring can influence the electronic properties of the polymer by altering the electron density of the conjugated system. Furthermore, the pyridine nitrogen can be protonated or coordinated to Lewis acids, providing a mechanism to tune the conductivity of the material. The presence of the methyl group on the pyridine ring in the target compound can also influence the electronic properties and solubility of the resulting polymers.

The amino and hydroxyl functional groups can also play a role in the development of functional optical and electronic materials. These groups can serve as anchoring points for attaching other chromophores or electronically active moieties. They can also participate in hydrogen bonding, which can influence the packing of the molecules in the solid state and, consequently, their bulk optical and electronic properties.

Table 2: Potential Applications in Optical and Electronic Materials

| Material Type | Key Feature | Potential Application |

| Conductive Polymers | Extended π-conjugation via pyridine ring | Organic electronics, sensors |

| Coordination Polymers/MOFs | Metal-ligand charge transfer | Luminescent materials, chemical sensors |

| Functionalized Polymers | Anchoring sites for chromophores | Nonlinear optical materials, electro-optic devices |

Conclusion and Future Perspectives

Summary of Key Research Findings

A thorough search of scientific databases indicates that there are no specific, published key research findings for 2-Amino-1-(6-methylpyridin-2-yl)ethanol. The compound is not associated with any significant body of research, clinical trials, or established applications. Its primary relevance appears to be as a potential, albeit currently unexploited, chemical intermediate.

Challenges and Opportunities in Synthesis and Characterization

Given the lack of published experimental work, the challenges and opportunities remain theoretical.

Potential Challenges:

Synthesis: Achieving regioselectivity in the functionalization of the pyridine (B92270) ring and controlling stereochemistry at the chiral carbinol center would be primary challenges in any synthetic route. Side reactions, such as over-alkylation or polymerization, could also present difficulties depending on the chosen synthetic pathway.

Characterization: While standard analytical techniques would be applicable, the potential for complex isomeric mixtures could complicate spectral interpretation and purification. Establishing a definitive analytical profile would be a prerequisite for any further research.

Opportunities:

Synthesis: The development of a novel, efficient, and stereoselective synthesis for this compound would be a valuable contribution to synthetic methodology. Exploring modern techniques like flow chemistry or biocatalysis could offer significant advantages over traditional batch processing.

Characterization: A full spectroscopic and crystallographic characterization would provide valuable data for computational modeling and structure-activity relationship studies of related pyridinyl ethanolamine (B43304) compounds.

Emerging Research Avenues and Potential Impact

The future of research on this compound is entirely dependent on its initial synthesis and characterization. Should the compound become accessible, several research avenues could emerge.

Potential Research Avenues:

Coordination Chemistry: Its structure is well-suited for use as a bidentate or tridentate ligand in the formation of metal complexes. These complexes could be investigated for catalytic activity, magnetic properties, or as luminescent materials.

Medicinal Chemistry: As a pyridinyl ethanolamine derivative, it could serve as a scaffold or building block for creating new chemical entities to be screened for biological activity. Analogous structures are known to interact with various biological targets.

Materials Science: The compound could be explored as a monomer or cross-linking agent in the development of functional polymers or as a component in the formulation of corrosion inhibitors.

The potential impact of this compound is currently negligible due to the lack of research. However, should it be synthesized and found to possess unique properties, it could contribute to advancements in catalysis, drug discovery, or materials science. The primary obstacle remains the absence of fundamental research to validate these theoretical possibilities.

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(6-methylpyridin-2-yl)ethanol, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive amination : Reacting 6-methylpyridine-2-carbaldehyde with ethanolamine in the presence of a reducing agent (e.g., NaBH₄) under inert conditions .

- Nucleophilic substitution : Substituting halogenated pyridine derivatives (e.g., 6-methyl-2-chloropyridine) with aminoethanol precursors, using catalysts like CuI or Pd-based complexes to enhance efficiency .

Q. Optimization Parameters :

Q. How is the compound purified, and what analytical methods validate its purity?

Methodological Answer:

Q. Analytical Validation :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm.

- NMR : Confirm structure via characteristic peaks: δ 8.2–8.5 ppm (pyridine-H), δ 3.6–3.8 ppm (ethanolamine-CH₂) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques resolve enantiomers?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to induce enantioselectivity .

- Resolution Methods :

Data Contradiction Analysis :

Discrepancies in optical rotation values may arise from solvent polarity or trace impurities. Cross-validate using circular dichroism (CD) and X-ray crystallography .

Q. What strategies address discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; pyridine protons shift upfield in polar solvents .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening signals .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure (e.g., CCDC deposition) .

Q. How does the aminoethanol side chain influence bioactivity, and what assays evaluate its interactions with biological targets?

Methodological Answer:

- Bioactivity : The aminoethanol moiety enhances hydrogen bonding with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Assays :

Contradiction Management :

Inconsistent IC₅₀ values across studies may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .